molecular formula C25H32N6O5 B12534973 [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate

[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate

Cat. No.: B12534973
M. Wt: 496.6 g/mol
InChI Key: LEDAAHQIDYHJOW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

Systematic IUPAC Nomenclature

The IUPAC name of the compound is derived through hierarchical substitution of the triazolopyridine core. The parent structure, triazolo[4,3-a]pyridine, is substituted at positions 3 and 5.

  • Position 3 : A 1-[(2-amino-2-methylpropanoyl)amino]-2-(phenylmethoxy)ethyl group. This substituent comprises an ethyl chain with:
    • A (2-amino-2-methylpropanoyl)amide at carbon 1.
    • A benzyloxy group at carbon 2.
  • Position 5 : A methylene group (-CH2-) linked to a morpholine-4-carboxylate ester.

The systematic IUPAC name is:
Methyl 5-({[3-(1-{[(2-amino-2-methylpropanoyl)amino]methyl}-2-(benzyloxy)ethyl)-triazolo[4,3-a]pyridin-5-yl]methyl}oxy)carbonyl)morpholine-4-carboxylate .

Key Nomenclature Features:
  • Triazolopyridine Core : Prioritized as the parent structure due to higher functional group precedence over esters and amides.
  • Substituent Ordering : Alphabetical precedence places "benzyloxy" before "morpholine-4-carboxylate."
  • Ester Identification : The morpholine-4-carboxylate is denoted as a methyl ester, with the carboxylate group attached to the morpholine nitrogen.

Isomeric Considerations

The compound exhibits stereochemical complexity due to:

  • Chiral Centers :
    • The 2-amino-2-methylpropanoyl group introduces a chiral center at the tertiary carbon (C2), yielding R and S enantiomers.
    • Restricted rotation about the amide bond (C-N) may lead to atropisomerism.
  • Conformational Isomerism :
    • The morpholine ring adopts a chair conformation, influencing spatial arrangements of substituents.
    • The benzyloxyethyl chain may adopt gauche or anti conformers relative to the triazolopyridine plane.
Table 1: Isomeric Forms and Configurations
Isomer Type Structural Feature Configuration
Enantiomers 2-amino-2-methylpropanoyl C2 R and S
Atropisomers Amide bond (C-N) syn and anti
Conformers Benzyloxyethyl chain gauche vs. anti

Properties

Molecular Formula

C25H32N6O5

Molecular Weight

496.6 g/mol

IUPAC Name

[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate

InChI

InChI=1S/C25H32N6O5/c1-25(2,26)23(32)27-20(17-35-15-18-7-4-3-5-8-18)22-29-28-21-10-6-9-19(31(21)22)16-36-24(33)30-11-13-34-14-12-30/h3-10,20H,11-17,26H2,1-2H3,(H,27,32)

InChI Key

LEDAAHQIDYHJOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N4CCOCC4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridine structure, followed by the introduction of the morpholine-4-carboxylate group and the phenylmethoxyethyl side chain. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Pharmacological Notes
Target Compound [1,2,4]Triazolo[4,3-a]pyridine Morpholine-4-carboxylate ester, amide-linked phenylmethoxyethyl Designed for enhanced solubility
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-trifluoropropan-2-yl]oxy]benzoic acid () [1,2,4]Triazolo[4,3-a]pyridine Trifluoropropyloxy benzoic acid Intermediate for kinase inhibitors
4-(Thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile () Pyrimidine Morpholinosulfonyl group, thiazole Kinase inhibition (e.g., EGFR)
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide () Pyrazine carboxamide Difluorophenyl-hydroxyacetamide, morpholine-like solubility enhancers Anticancer candidate

Functional and Pharmacological Insights

  • Triazolo-pyridine vs. Morpholine-containing derivatives (target compound, ) consistently exhibit enhanced aqueous solubility, critical for oral bioavailability .
  • Amide vs. Sulfonyl Linkers: The amide linkage in the target compound (vs.
  • Fluorinated Substituents :
    Fluorine atoms in analogues like and enhance membrane permeability and metabolic stability, though absent in the target compound .

Key Observations :

  • The target compound’s synthesis likely employs modern coupling reagents (e.g., HATU) for amide bond formation, similar to .
  • Purification via flash chromatography () or chiral separation () is standard for such complex molecules .

Biological Activity

The compound [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms which contributes to the compound's biological activity.
  • Morpholine Moiety : This cyclic amine enhances solubility and bioavailability.
  • Phenylmethoxyethyl Group : This substitution may influence the compound's interaction with biological targets.

Molecular Formula : C25H33N7O
Molecular Weight : 489.577 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this triazole derivative exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

Research has demonstrated that triazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. For example, a study evaluating related compounds showed IC50 values in the submicromolar range against certain cancer types, indicating potent anticancer activity. The selectivity index (SI) for these compounds was also favorable, suggesting minimal toxicity to normal cells while effectively targeting cancerous cells.

CompoundIC50 (μM)Selectivity Index
Compound A0.8343
Compound B< 5494.8

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the triazole ring is known to inhibit specific enzymes involved in DNA synthesis and repair.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial and fungal membranes, leading to cell lysis.
  • Interference with Signaling Pathways : Some studies suggest that these compounds may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antimalarial Activity : A study focused on derivatives of 1,2,3-triazoles demonstrated their effectiveness against Plasmodium falciparum in vitro and in vivo models. The compounds exhibited low cytotoxicity while maintaining efficacy against malaria parasites, highlighting their potential as antimalarial agents .
  • Cytotoxicity Assessment : In a comparative study assessing various triazole derivatives against HepG2 and Vero cell lines, it was found that certain derivatives displayed a high selectivity index, indicating their potential for further development as anticancer agents .

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